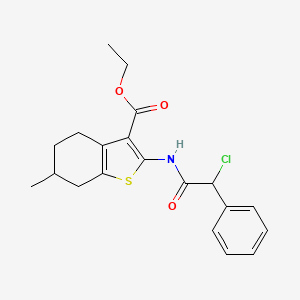

N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

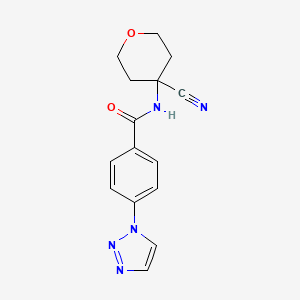

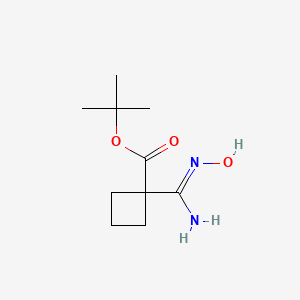

“N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1956386-40-5 . It has a molecular weight of 254.76 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);1H . This code provides a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a white solid . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride derivatives have been evaluated for their potential in treating cognitive disorders through anti-acetylcholinesterase (anti-AChE) activity. A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that substitutions on the benzamide significantly enhanced anti-AChE activity. Specifically, compound 21 was identified as a potent inhibitor, suggesting its utility in developing antidementia agents (Sugimoto et al., 1990).

Metal Complexes and Antibacterial Activity

Another study by Khatiwora et al. (2013) synthesized metal complexes of benzamides, including derivatives similar to this compound, to assess their structural characteristics and antibacterial activity. These complexes demonstrated improved activity against various bacterial strains compared to the free ligands, indicating potential applications in developing new antibacterial agents (Khatiwora et al., 2013).

Antineoplastic Tyrosine Kinase Inhibition

In the field of oncology, Gong et al. (2010) studied the metabolism of Flumatinib, a compound structurally related to this compound, in chronic myelogenous leukemia patients. The study provided insights into the metabolic pathways of Flumatinib, highlighting the role of this compound derivatives in developing antineoplastic agents (Gong et al., 2010).

Cannabinoid Receptor Interaction

Research by Shim et al. (2002) on the molecular interaction of cannabinoid receptor antagonists showcased the significance of piperidine derivatives in understanding receptor-ligand interactions. This study underscores the therapeutic potential of this compound in designing drugs targeting the cannabinoid system (Shim et al., 2002).

Analgesic and Antidepressive Effects

A study on δ-opioid mechanisms by Nozaki et al. (2012) explored the analgesic and antidepressive effects of novel δ-opioid agonists, providing a foundation for using this compound derivatives in pain management and depression treatment (Nozaki et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-3-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQVWMCDXVFYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B2935629.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate](/img/structure/B2935631.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)

![5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935645.png)

![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)

![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)